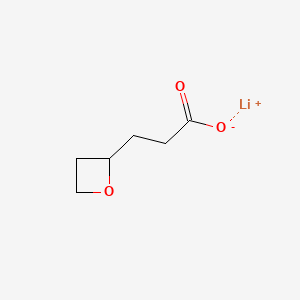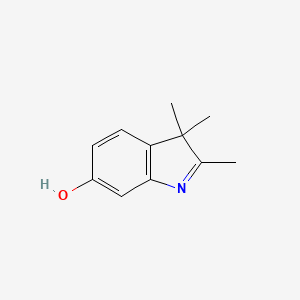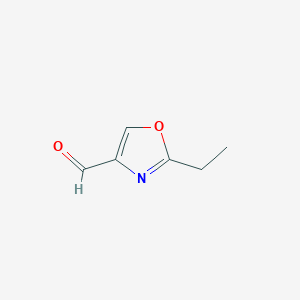
Lithium salt 3-(oxetan-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium salt 3-(oxetan-2-YL)propanoic acid: is a chemical compound with the molecular formula C6H9LiO3 It is a lithium salt derivative of 3-(oxetan-2-yl)propanoic acid, which contains an oxetane ring, a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium salt 3-(oxetan-2-YL)propanoic acid typically involves the following steps:
Formation of 3-(oxetan-2-yl)propanoic acid: This can be achieved through the reaction of oxetane with a suitable propanoic acid derivative under controlled conditions.
Lithiation: The resulting 3-(oxetan-2-yl)propanoic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of 3-(oxetan-2-yl)propanoic acid: Using industrial reactors and optimized reaction conditions.
Lithiation process: Conducted in large-scale reactors with precise control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Lithium salt 3-(oxetan-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The oxetane ring and propanoic acid moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Lithium salt 3-(oxetan-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of lithium salt 3-(oxetan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and propanoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Lithium salt 3-(oxetan-3-YL)propanoic acid
- Lithium salt 3-(oxetan-2-YL)butanoic acid
- Lithium salt 3-(oxetan-2-YL)acetic acid
Uniqueness
Lithium salt 3-(oxetan-2-YL)propanoic acid is unique due to its specific oxetane ring structure and propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C6H9LiO3 |
|---|---|
Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium;3-(oxetan-2-yl)propanoate |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
KSHCKISHUUSCRW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COC1CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)



![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)

![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)


![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)

